molecular formula C10H7ClN2O2 B2956706 5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone CAS No. 76849-87-1

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone

Cat. No.: B2956706
CAS No.: 76849-87-1
M. Wt: 222.63
InChI Key: WEMJPHHAVBJDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone is a heterocyclic compound that features a pyrazinone ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired pyrazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazinone ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(4-chlorophenyl)-2-pyrazinone.

    Reduction: Formation of 5-(4-chlorophenyl)-1-hydroxy-2,3-dihydro-1H-pyrazinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1-hydroxy-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of a hydroxyl group on the pyrazinone ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-hydroxypyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-3-1-7(2-4-8)9-6-13(15)10(14)5-12-9/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJPHHAVBJDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.